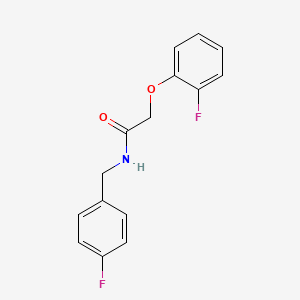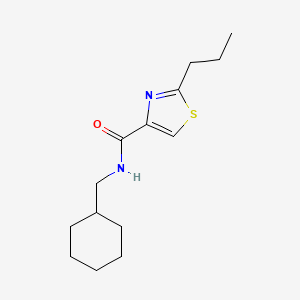![molecular formula C18H22N2O2S B5686172 N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5686172.png)
N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and inflammatory disorders.
Mécanisme D'action
N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide is a selective agonist of α7 nAChRs. These receptors are widely expressed in the central nervous system and are involved in various physiological processes, including learning, memory, and inflammation. Activation of α7 nAChRs by N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide leads to the release of various neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in cognitive function and inflammation.
Biochemical and Physiological Effects:
N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It also has anti-inflammatory properties and has been studied for its potential use in treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. In addition, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide in lab experiments is its selectivity for α7 nAChRs. This allows for more precise targeting of these receptors and reduces the potential for off-target effects. However, one limitation of using N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide. One direction is the further investigation of its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and inflammatory disorders. Another direction is the development of more potent and selective α7 nAChR agonists based on the structure of N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide. Additionally, the use of N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide as a tool for studying the role of α7 nAChRs in various physiological processes, including learning, memory, and inflammation, is an area of potential future research.
Méthodes De Synthèse
The synthesis of N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide involves several steps. The first step is the synthesis of 4-methyl-2-propyl-1,3-thiazole-5-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 7-hydroxychromone to form the desired product. The final compound is purified by column chromatography to obtain pure N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide.
Applications De Recherche Scientifique
N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It also has anti-inflammatory properties and has been studied for its potential use in treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-3-6-17-20-12(2)16(23-17)10-19-18(21)14-9-13-7-4-5-8-15(13)22-11-14/h4-5,7-8,14H,3,6,9-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJGMNZXJBJIIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(S1)CNC(=O)C2CC3=CC=CC=C3OC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]chromane-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S*,5R*)-3-(2-pyrimidinyl)-6-[3-(1H-pyrrol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5686094.png)
![5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5686103.png)
![2-{3-[(1S*,5R*)-3-acetyl-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}-5-fluoro-1H-benzimidazole](/img/structure/B5686120.png)

![5-[(4-acetylphenoxy)methyl]-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B5686129.png)
![2-[4-(3-methylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5686132.png)
![5-acetyl-1'-(1H-indol-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5686140.png)
![2-(3-methylbutyl)-8-(pyrrolidin-1-ylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5686149.png)
![5-[methyl(2-phenylethyl)amino]-2-[2-(3-methyl-4H-1,2,4-triazol-4-yl)ethyl]pyridazin-3(2H)-one](/img/structure/B5686155.png)
![8-(5-chloro-2-methylbenzoyl)-2-(tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5686156.png)

![4-chloro-N-(2-{[4-(dimethylamino)-5-fluoropyrimidin-2-yl]amino}ethyl)benzenesulfonamide](/img/structure/B5686167.png)
![N-({1-[(4-methylpiperazin-1-yl)carbonyl]piperidin-3-yl}methyl)thiophene-2-sulfonamide](/img/structure/B5686182.png)